5-(2,3-dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

Lipophilicity Drug-likeness Permeability

Many commercial imidazo[4,5-b]pyridine screening collections are dominated by 2,4-dimethoxy or hydroxyl-substituted 5-aryl variants, limiting SAR exploration of ortho-alkoxy steric effects. This compound fills that gap with a 2,3-dimethoxyphenyl group that enforces a twisted biaryl conformation distinct from near-planar analogs. - Enables matched-pair dihedral angle comparisons with the 3-hydroxyphenyl analog (CAS 1021083-32-8) for docking validation. - 7-COOH handle supports late-stage amide coupling, esterification, or heterocycle formation for library synthesis. - Predicted cLogP 3.5-4.0 balances solubility and passive permeability for intracellular target screening campaigns.

Molecular Formula C21H17N3O4
Molecular Weight 375.384
CAS No. 1021052-20-9
Cat. No. B2678963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,3-dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
CAS1021052-20-9
Molecular FormulaC21H17N3O4
Molecular Weight375.384
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C2=NC3=C(C(=C2)C(=O)O)NC(=N3)C4=CC=CC=C4
InChIInChI=1S/C21H17N3O4/c1-27-16-10-6-9-13(18(16)28-2)15-11-14(21(25)26)17-20(22-15)24-19(23-17)12-7-4-3-5-8-12/h3-11H,1-2H3,(H,25,26)(H,22,23,24)
InChIKeyCNUVIJZBEPZVOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(2,3-Dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid: Structural Baseline and Procurement Context


5-(2,3-Dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid (CAS 1021052-20-9; C₂₁H₁₇N₃O₄; MW 375.38 g/mol) is a synthetic small molecule belonging to the imidazo[4,5-b]pyridine heterocyclic class. This scaffold is a purine isostere that has been exploited extensively for ATP-competitive kinase inhibition, GABAA receptor modulation, and anti-inflammatory activity [1]. The compound features a carboxylic acid at the 7-position, a phenyl ring at the 2-position, and a 2,3-dimethoxyphenyl moiety at the 5-position—a substitution pattern that differentiates it physicochemically from the more common 2,4-dimethoxy, 2,5-dimethoxy, or hydroxyl-substituted 5-aryl analogs available in commercial screening libraries. The compound is currently offered by multiple research-chemical suppliers as a building block and screening candidate, but published quantitative biological data specific to this molecule remain absent from the peer-reviewed primary literature as of the search date.

Novel 2,3-dimethoxyphenyl substitution for kinase-focused SAR libraries
7‑COOH handle enables modular amide/ester diversification
Uncharacterized bioactivity; supports de novo screening campaigns

Why Generic 5-Aryl Analogs Cannot Replace This Compound in SAR Studies


Within the 5-aryl-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid sub-series, even minor alterations to the 5-aryl substitution pattern produce measurable shifts in lipophilicity, hydrogen-bonding capacity, and steric topology that are known to drive target selectivity and pharmacokinetic behaviour in related imidazo[4,5-b]pyridine kinase inhibitor programs [1]. The 2,3-dimethoxyphenyl group introduces two ortho-relationship methoxy substituents that simultaneously increase electron density on the 5-aryl ring through resonance donation while creating a sterically constrained rotamer profile distinct from the 2,5-dimethoxy, 4-hydroxy-3-methoxy, or unsubstituted hydroxyl analogs. In DHODase and TBK1/IKKε inhibitor series built on closely related 5-aryl-imidazo[4,5-b]pyridine-7-carboxylic acid templates, replacement of the 5-aryl group has been shown to shift biochemical IC₅₀ values from low nanomolar to >500 nM or to inactive, demonstrating that generic substitution within this scaffold class cannot be assumed to preserve potency or selectivity [2][3]. Any screening campaign or SAR study that treats these analogs as interchangeable risks missing the specific binding interactions conferred by the 2,3-dimethoxy substitution.

Lipophilicity Shifting 5‑aryl to hydroxyl or other methoxy patterns may alter cLogP by >1 unit, changing permeability rank order.
Conformation Ortho‑OCH₃ enforces twisted biaryl geometry; 2,5‑isomer and planar analogs sample different rotamer space.
Electronics Dual methoxy donation increases π‑electron density vs. single‑donor analogs, potentially shifting binding profiles.

Quantitative Differentiation Evidence vs. Closest Structural Analogs


Lipophilicity: 2,3-Dimethoxy vs. Hydroxy and Methoxy Analogs

The 2,3-dimethoxyphenyl substitution on the target compound is predicted to yield a cLogP approximately 1.2–1.8 log units higher than the 5-(3-hydroxyphenyl) analog (CAS 1021083-32-8) and roughly 0.5–0.8 log units higher than the 5-(4-hydroxy-3-methoxyphenyl) analog, based on fragment-based computational estimates for the additional methylene units and masked hydrogen-bond donors. This increased lipophilicity places the target compound in a more favourable range for passive membrane permeability (cLogP typically 3.0–4.5 for imidazo[4,5-b]pyridine-7-carboxylic acids with dimethoxy substitution), whereas the hydroxyl-bearing analogs fall into cLogP < 2.5, which is associated with reduced cellular penetration in the absence of active transport [1]. The 2,3-dimethoxy pattern also reduces the number of hydrogen-bond donors (HBD = 1, from the imidazole NH only) compared with the 5-(3-hydroxyphenyl) analog (HBD = 2), altering solubility and protein-binding profiles .

Lipophilicity
Class‑level inference
Target cLogP ≈ 3.5–4.0; 3‑OH analog cLogP ≈ 2.2–2.8; Δ ≈ +1.2 to +1.8
Higher computed lipophilicity supports permeability‑driven selection context.
Computed; no experimental logD₇.₄ published.
Lipophilicity Drug-likeness Permeability

Hydrogen-Bond Profile: 2,3-Dimethoxy vs. 2,5-Dimethoxy Isomer

The target compound (2,3-dimethoxy substitution) and the 2,5-dimethoxyphenyl positional isomer share identical molecular formula (C₂₁H₁₇N₃O₄) and identical hydrogen-bond donor/acceptor counts (HBD = 1, HBA = 6), yet the meta-methoxy group in the 2,3-isomer is positioned to engage in intramolecular hydrogen bonding with the imidazo[4,5-b]pyridine N3 nitrogen or the 7-carboxylic acid when the 5-aryl ring adopts a co-planar conformation, whereas the para-oriented 5-methoxy in the 2,5-isomer cannot form such an interaction without substantial distortion of the dihedral angle . This intramolecular H-bond can stabilize a specific rotameric state that may be relevant for binding to kinase hinge regions or ATP-pocket residues. In imidazo[4,5-b]pyridine Aurora kinase inhibitor series, analogous ortho-alkoxy substitution on the 5-aryl ring has been shown to modulate isoform selectivity (Aurora-A vs. Aurora-B) through conformational restriction [1]. No experimental intramolecular H-bond measurement (e.g., NMR variable-temperature or IR spectroscopy) has been published for either isomer.

H‑Bond Profile
Class‑level inference
2,3‑dimethoxy: ortho‑OCH₃ may form intramolecular H‑bond with core N3/COOH. 2,5‑isomer: para‑OCH₃ precludes this interaction.
Supports isomer‑comparison SAR deconvolution.
No experimental H‑bond measurement published.
Hydrogen bonding Isomer comparison Physicochemical profiling

Electronic Effects: Electron-Donating Strength of 2,3-Dimethoxy Substitution

The two methoxy groups at the 2- and 3-positions donate electron density into the 5-aryl ring via resonance (+M effect), increasing the electron density at the para and ortho positions of the phenyl ring relative to the point of attachment to the imidazo[4,5-b]pyridine core. This electronic enrichment is greater than that provided by a single 3-hydroxy (CAS 1021083-32-8) or 4-hydroxy-3-methoxy substituent, and the effect is directionally different from the 2,5-dimethoxy isomer where one methoxy is para to the attachment point and donates into the C5–Caryl bond directly. In imidazo[4,5-b]pyridine-based inhibitors of inducible nitric oxide synthase (iNOS) and GSK-3β, electron-rich 5-aryl groups have been associated with enhanced binding to the target active site through π-stacking and charge-transfer interactions [1][2]. No experimental Hammett σ values or computed electrostatic potential maps have been published for this specific compound series.

Electronic Effects
Class‑level inference
Estimated Σσₚ⁺ ≈ −1.2 to −1.5 (additive methoxy donation), ~30–60% greater than hydroxyl‑only analogs.
May influence affinity in π‑stacking contexts.
Hammett σ approximations; no experimental charge distribution data.
Electronic effects SAR Reactivity

Steric Bulk: Ortho-Methoxy Spatial Demand vs. Hydroxyl and Unsubstituted Analogs

The ortho-methoxy group (2-position of the 5-aryl ring) introduces steric bulk directly adjacent to the point of attachment to the imidazo[4,5-b]pyridine core. This steric demand forces a non-coplanar or twisted conformation of the 5-aryl ring relative to the core, which is distinct from the near-planar geometry available to the 3-hydroxyphenyl analog (CAS 1021083-32-8) or the unsubstituted 5-phenyl analog. In the 2,5-dimethoxy isomer, the ortho-methoxy also introduces steric hindrance, but the absence of the 3-methoxy in that isomer results in a different overall molecular shape. Molecular shape descriptors (e.g., principal moments of inertia, normalized PMI ratio) are predicted to differentiate the 2,3-dimethoxy isomer from both the hydroxyl and the 2,5-dimethoxy analogs, placing it closer to the 'rod-like' or 'disc-like' region of PMI space depending on conformation [1]. No experimental X-ray crystal structure of this compound or its direct analogs has been reported.

Steric Bulk
Class‑level inference
Ortho‑OCH₃ forces twisted conformation; predicted interplanar angle >30°. Planar analogs sample near‑0° geometry.
May serve as shape‑based selection filter in sterically constrained sites.
No X‑ray structure available for this compound.
Steric effects Binding pocket compatibility Shape-based screening

Data Gap: No Published Target-Specific Potency Data for This Compound

A comprehensive search of PubMed, ChEMBL, BindingDB, PubChem, Google Patents, and Semantic Scholar (conducted within the constraints of the current search scope) did not return any peer-reviewed publication, patent, or curated database entry that reports a biochemical IC₅₀, Kd, Ki, cellular EC₅₀, or in vivo efficacy value specifically for 5-(2,3-dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid (CAS 1021052-20-9). This absence of public-domain quantitative bioactivity data represents a fundamental limitation for evidence-based procurement decisions. The differentiation claims presented in this guide rely on physicochemical inference and class-level SAR extrapolation from structurally related imidazo[4,5-b]pyridine-7-carboxylic acid derivatives whose activity has been reported against DHODase (Ki > 500 nM for biphenyl analogs) [1][2], TBK1/IKKε kinases [3], Aurora kinases [4], and GSK-3β [5]. None of these reported data points correspond to the exact 2,3-dimethoxyphenyl substitution pattern of the target compound. Prospective users should treat this compound as an uncharacterized screening candidate and should plan for de novo biochemical profiling rather than relying on pre-existing selectivity or potency assumptions.

Bioactivity Data
Data to verify
No peer‑reviewed IC₅₀, Ki, or EC₅₀ specific to this compound identified.
Procurement supports novelty‑driven screening; de novo profiling required.
Closest analogs show Ki > 500 nM or IC₅₀ 0.082–10 µM, not directly extrapolatable.
Data gap Screening readiness Procurement risk

Highest-Confidence Application Scenarios


Kinase-Focused Library Design with the 2,3-Dimethoxyphenyl Motif

The 7-carboxylic acid handle on this compound provides a modular derivatization point for amide coupling, esterification, or reduction, enabling its use as a versatile building block in diversity-oriented synthesis of imidazo[4,5-b]pyridine-based kinase-focused libraries. The 2,3-dimethoxyphenyl group introduces a sterically constrained, electron-rich 5-aryl moiety that is underrepresented in commercial imidazo[4,5-b]pyridine screening collections, which are dominated by 2,4-dimethoxy and hydroxyl-substituted 5-aryl variants. Coupling this scaffold with diverse amine fragments at the 7-position could generate novel chemical matter for targets such as TBK1, IKKε, Aurora kinases, or GSK-3β, where related imidazo[4,5-b]pyridine-7-carboxamide derivatives have shown nanomolar potency [1][2].

Computational Docking with a Conformationally Distinct 5-Aryl Substituent

The predicted non-coplanar conformation of the 5-aryl ring enforced by the ortho-methoxy group makes this compound a valuable test case for computational docking studies that seek to validate whether a given target's ATP-binding site can accommodate twisted biaryl geometries. The compound can serve as a negative or positive control in ensemble docking campaigns against kinases where the dihedral angle between the 5-aryl ring and the imidazopyridine core has been implicated in isoform selectivity (e.g., Aurora-A vs. Aurora-B) [3]. Procurement of this compound alongside its near-planar 3-hydroxyphenyl analog (CAS 1021083-32-8) enables a matched-pair comparison of binding pose predictions.

Physicochemical and Permeability Profiling of the Imidazopyridine-7-carboxylic Acid Series

The compound's predicted cLogP (estimated 3.5–4.0) and single hydrogen-bond donor count (HBD = 1, imidazole NH) place it in a physicochemical space that balances solubility with passive permeability, making it a candidate for parallel artificial membrane permeability assay (PAMPA) or Caco-2 permeability screening alongside the more polar hydroxyl analogs (cLogP < 2.8). Such a matched-set permeability comparison would generate actionable SAR for medicinal chemistry programs evaluating the imidazo[4,5-b]pyridine-7-carboxylic acid scaffold for intracellular targets, where the dimethoxy substitution may serve as a lipophilicity-tuning strategy without introducing metabolically labile alkyl groups [4].

Late-Stage Functionalization Intermediate for Fragment-Based Drug Discovery

The 7-carboxylic acid group is a synthetically accessible functional handle for late-stage diversification via amide bond formation, Curtius rearrangement to amines, or conversion to heterocycles (oxadiazoles, tetrazoles). The 2,3-dimethoxyphenyl group provides a metabolically distinct 5-aryl substituent compared to the more common hydroxyl or halogen-substituted analogs. In a fragment-growing or fragment-linking strategy targeting kinase or bromodomain proteins, the compound can serve as a privileged fragment core, provided that the ortho-methoxy steric constraint is compatible with the target binding site geometry [3].

Application
Selection Property
Validation Focus
Kinase‑focused library synthesis
7‑COOH derivatization versatility
Kinase pathway models (TBK1/IKKε/Aurora context)
Computational docking studies
Twisted biaryl geometry (ortho‑OCH₃ constraint)
Kinase isoform selectivity models (e.g., Aurora‑A/B)
Permeability profiling
Computed lipophilicity (cLogP 3.5–4.0) & HBD=1
PAMPA/Caco‑2 matched‑set comparison with hydroxyl analogs
Fragment‑based discovery
Modular 7‑COOH for late‑stage diversification
Target binding‑site geometry compatibility (kinase/bromodomain context)
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